Thiomorpholino(2,4,6-trifluorophenyl)methanone
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Overview
Description
Thiomorpholino(2,4,6-trifluorophenyl)methanone is a chemical compound with the molecular formula C11H10F3NOS It is characterized by the presence of a thiomorpholine ring attached to a trifluorophenyl group via a methanone linkage
Mechanism of Action
Target of Action
Thiomorpholino(2,4,6-trifluorophenyl)methanone is a potent and selective inhibitor of Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones GLP-1 (Glucagon-like peptide-1) and GIP (Gastric inhibitory polypeptide), which stimulate a decrease in blood glucose levels .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity. This inhibition results in an increased level of incretin hormones, leading to an increase in insulin synthesis and release, and a decrease in glucagon release . These changes help lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin system. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing the insulin response to glucose, suppressing glucagon secretion, and consequently decreasing hepatic glucose production .
Pharmacokinetics
These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and elimination through the kidneys .
Result of Action
The inhibition of DPP-4 by this compound leads to an increase in the levels of incretin hormones. This results in enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, ultimately leading to a reduction in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiomorpholino(2,4,6-trifluorophenyl)methanone typically involves the reaction of thiomorpholine with 2,4,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholino(2,4,6-trifluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thiomorpholino(2,4,6-trifluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog without the trifluorophenyl group.
2,4,6-Trifluorobenzoyl chloride: A precursor used in the synthesis of Thiomorpholino(2,4,6-trifluorophenyl)methanone.
Thiomorpholino(2,4,6-trichlorophenyl)methanone: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the thiomorpholine ring and the trifluorophenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications .
Properties
IUPAC Name |
thiomorpholin-4-yl-(2,4,6-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NOS/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAIBGYSKRHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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